Iavvqdwghhrat
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Overview
Description
Iavvqdwghhrat is a synthetic peptide known for its role as a complement inhibitor. It is a control peptide for Compstatin, which is used in various biological and medical research applications. The peptide sequence of this compound is this compound, and it has a molecular weight of 1488.67 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Iavvqdwghhrat is synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The synthesis involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, typically using reagents like Fmoc (9-fluorenylmethyloxycarbonyl) for protecting amino groups and HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) for coupling .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are used to streamline the process, ensuring high purity and yield. The final product undergoes purification, typically by high-performance liquid chromatography (HPLC), and is characterized using mass spectrometry and amino acid analysis .
Chemical Reactions Analysis
Types of Reactions
Iavvqdwghhrat primarily undergoes peptide bond formation and hydrolysis. It can also participate in oxidation and reduction reactions, depending on the presence of specific amino acid residues.
Common Reagents and Conditions
Peptide Bond Formation: Fmoc-protected amino acids, HBTU, DIPEA (N,N-Diisopropylethylamine)
Hydrolysis: Acidic or basic conditions, such as trifluoroacetic acid (TFA) or sodium hydroxide (NaOH)
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents
Reduction: Dithiothreitol (DTT) or other reducing agents
Major Products Formed
The primary product of this compound synthesis is the peptide itself. Hydrolysis can lead to the breakdown of the peptide into its constituent amino acids .
Scientific Research Applications
Iavvqdwghhrat is widely used in scientific research, particularly in studies involving the complement system. Its applications include:
Chemistry: Used as a model peptide for studying peptide synthesis and characterization techniques.
Biology: Investigated for its role in inhibiting the complement system, which is part of the immune response.
Medicine: Explored for potential therapeutic applications in diseases involving complement activation, such as autoimmune diseases and transplant rejection.
Mechanism of Action
Iavvqdwghhrat exerts its effects by binding to the complement component C3, thereby inhibiting its activation. This prevents the formation of the C3 convertase enzyme complex, which is crucial for the amplification of the complement cascade. By blocking this pathway, this compound reduces inflammation and tissue damage associated with excessive complement activation .
Comparison with Similar Compounds
Similar Compounds
Compstatin: Another complement inhibitor with a similar mechanism of action.
Eculizumab: A monoclonal antibody that inhibits the complement protein C5.
Aptamers: Nucleic acid-based molecules that can inhibit complement activation.
Uniqueness
Iavvqdwghhrat is unique due to its specific peptide sequence and its ability to inhibit the complement system at the C3 level. Unlike monoclonal antibodies like Eculizumab, which target C5, this compound offers a different point of intervention in the complement cascade, potentially providing a broader range of therapeutic applications .
Properties
Molecular Formula |
C66H101N23O17 |
---|---|
Molecular Weight |
1488.7 g/mol |
IUPAC Name |
3-[[5-amino-2-[[2-[[2-[2-[(2-amino-3-methylpentanoyl)amino]propanoylamino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-4-[[1-[[2-[[1-[[1-[[1-[[1-[(1-amino-3-hydroxy-1-oxobutan-2-yl)amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C66H101N23O17/c1-10-32(6)50(68)63(104)80-34(8)55(96)87-52(31(4)5)65(106)88-51(30(2)3)64(105)83-42(17-18-47(67)91)59(100)86-46(23-49(93)94)62(103)84-43(20-36-24-75-40-15-12-11-14-39(36)40)57(98)76-27-48(92)81-44(21-37-25-72-28-77-37)60(101)85-45(22-38-26-73-29-78-38)61(102)82-41(16-13-19-74-66(70)71)58(99)79-33(7)56(97)89-53(35(9)90)54(69)95/h11-12,14-15,24-26,28-35,41-46,50-53,75,90H,10,13,16-23,27,68H2,1-9H3,(H2,67,91)(H2,69,95)(H,72,77)(H,73,78)(H,76,98)(H,79,99)(H,80,104)(H,81,92)(H,82,102)(H,83,105)(H,84,103)(H,85,101)(H,86,100)(H,87,96)(H,88,106)(H,89,97)(H,93,94)(H4,70,71,74) |
InChI Key |
SAJZITDYWAOPDD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)NC(CC3=CN=CN3)C(=O)NC(CC4=CN=CN4)C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)N)N |
Origin of Product |
United States |
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